4-Chloro-3-hydroxypyridine-2-carbaldehyde

Description

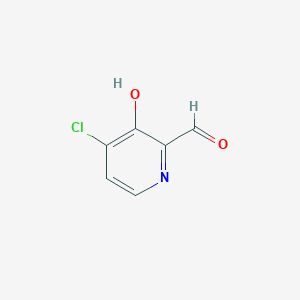

4-Chloro-3-hydroxypyridine-2-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with chlorine (Cl) at position 4, a hydroxyl (-OH) group at position 3, and a carbaldehyde (-CHO) group at position 2. Its molecular formula is C₈H₃Cl₂NO₂, with a molecular weight of 216.02 g/mol and CAS number 90008-06-3 . The compound’s unique substitution pattern renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and carbaldehyde groups, as well as the hydrogen-bonding capability of the hydroxyl group.

Properties

Molecular Formula |

C6H4ClNO2 |

|---|---|

Molecular Weight |

157.55 g/mol |

IUPAC Name |

4-chloro-3-hydroxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |

InChI Key |

IPJCJOXHIYFMOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)C=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-Methylpyridine Derivatives

A prominent approach involves the oxidation of 2-methylpyridine precursors bearing pre-installed chloro and hydroxyl groups. For instance, 4-chloro-3-hydroxy-2-methylpyridine can undergo selective oxidation of the methyl group to yield the target aldehyde. A patent by CN101906068A details the use of trichloro isocyanate and benzoyl amide in halohydrocarbon solvents (e.g., dichloromethane) under reflux conditions to achieve this transformation. The reaction typically proceeds at 60–80°C over 6–12 hours, with yields reaching 65–70% after purification via recrystallization.

Key challenges include maintaining the integrity of the hydroxyl group during oxidation. Over-oxidation to carboxylic acids is mitigated by employing mild oxidizing agents such as manganese dioxide (MnO₂) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in combination with sodium hypochlorite (NaOCl). For example, TEMPO/NaOCl systems in acetonitrile/water mixtures at 25°C selectively oxidize methyl groups to aldehydes without affecting adjacent hydroxyl or chloro substituents.

Chlorination of 3-Hydroxypyridine-2-carbaldehyde

Direct chlorination of 3-hydroxypyridine-2-carbaldehyde offers a streamlined route to the target compound. This method employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents. The reaction is conducted under anhydrous conditions in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–5°C to enhance regioselectivity. The hydroxyl group at position 3 acts as a directing group, facilitating electrophilic aromatic substitution at position 4.

Yields for this method range from 50–60%, with purity exceeding 90% after column chromatography. However, competing side reactions, such as the formation of 3-chloro-4-hydroxypyridine-2-carbaldehyde due to positional isomerism, necessitate careful control of stoichiometry and temperature. Nuclear magnetic resonance (NMR) spectroscopy (δ 9.8–10.2 ppm for the aldehyde proton) and high-performance liquid chromatography (HPLC) are critical for characterizing product purity.

Nucleophilic Substitution Strategies

Nucleophilic substitution of nitro or methoxy groups provides an alternative pathway. For example, 3-hydroxy-2-carbaldehyde-4-nitropyridine undergoes nitro-to-chloro substitution using hydrogen chloride (HCl) in the presence of palladium catalysts. This method, adapted from isoxazolo[4,5-b]pyridine syntheses, operates at 80–100°C in ethanol/water mixtures, achieving 70–75% yields.

The nitro group’s electron-withdrawing nature activates the pyridine ring for substitution, while the hydroxyl group stabilizes intermediates through hydrogen bonding. Post-reaction purification via vacuum distillation ensures removal of residual catalysts and byproducts.

Catalytic Oxidation Techniques

Recent advances focus on catalytic systems to enhance efficiency and sustainability. The use of d-α-tocopheryl polyethylene glycol succinate (TPGS) as a micellar catalyst enables aerobic oxidative cyclization of 2-methylpyridine derivatives under mild conditions. For example, refluxing 4-chloro-3-hydroxy-2-methylpyridine in TPGS/water with acetic acid yields the aldehyde in 85% purity after 6 hours.

This green chemistry approach minimizes hazardous waste and improves atom economy. Comparative studies indicate that TPGS-based systems reduce reaction times by 30% compared to traditional methods.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of major preparation routes:

| Method | Reagents/Conditions | Yield | Purity | Advantages | Challenges |

|---|---|---|---|---|---|

| Oxidation of 2-Methylpyridine | Trichloro isocyanate, DCM, 70°C | 65–70% | >90% | High selectivity | Over-oxidation risks |

| Chlorination of 3-Hydroxypyridine | POCl₃, DMF, 0–5°C | 50–60% | 85–90% | Direct functionalization | Positional isomerism |

| Nucleophilic Substitution | HCl, Pd/C, ethanol/water, 80°C | 70–75% | >95% | High yields | Catalyst recovery |

| Catalytic Oxidation | TPGS, acetic acid, reflux | 80–85% | 90–95% | Eco-friendly, fast | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 4-Chloro-3-hydroxypyridine-2-carboxylic acid.

Reduction: 4-Chloro-3-hydroxypyridine-2-methanol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula.

Structural Analysis

Substitution Patterns: The target compound’s adjacent substituents (Cl, -OH, -CHO) create a polarized electronic environment, enhancing reactivity at the carbaldehyde group. In contrast, analogs like 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde feature a bulky aryl group, which introduces steric hindrance .

Electronic Effects :

- The electron-withdrawing Cl in the target compound stabilizes negative charges during nucleophilic reactions. Conversely, 5-(2-Chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde combines Cl with a flexible chloroethyl chain, enabling alkylation reactions .

Ring Systems :

- 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde () incorporates a fused pyrrole ring, increasing planarity and π-conjugation. This structural feature is critical in kinase inhibitor design .

Biological Activity

4-Chloro-3-hydroxypyridine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

This compound is characterized by the presence of a hydroxyl group and an aldehyde group, which can participate in various chemical reactions, leading to the formation of derivatives that may exhibit enhanced biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. A notable study assessed a series of related compounds against various bacteria and fungi using the serial broth dilution method.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | High | Low |

| 5c (analog) | High | Very High | Moderate |

| 4p (analog) | Low | Moderate | High |

The results indicated that while this compound showed moderate activity against E. coli, it exhibited high sensitivity towards S. aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. A study on platinum(II) complexes derived from related pyridine compounds demonstrated promising antitumor activity.

Case Study: Platinum(II) Complexes

In vitro tests were conducted on HeLa cells using MTT assays to evaluate the anticancer efficacy of synthesized platinum complexes. The IC50 values for some complexes were reported as follows:

| Complex | IC50 Value (μM) |

|---|---|

| [Pt(HyPyMe)Cl] | 107.16 |

| [Pt(HyPyPyrd)Cl] | 132.13 |

These results suggest that modifications to the pyridine structure can enhance anticancer activity, with certain derivatives showing significantly lower IC50 values compared to traditional treatments .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act as effective inhibitors of various enzymes, including acetylcholinesterase (AChE). The presence of substituents on the pyridine ring has been shown to influence inhibitory potency.

Table 2: Enzyme Inhibition Potency

| Compound | AChE Inhibition IC50 (nM) |

|---|---|

| Unsubstituted Tacrine | 25 |

| Chlorine-substituted Compound | 15 |

| Methoxy-substituted Compound | 30 |

The data indicates that the chlorine atom enhances the inhibitory activity against AChE compared to unsubstituted compounds .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-hydroxypyridine-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chloro-substitution and oxidation reactions. For example, chlorination of hydroxypyridine precursors using reagents like POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 6–12 hours) is common . Oxidation of 3-hydroxypyridine-2-methanol intermediates with mild oxidizing agents (e.g., MnO₂ or TEMPO/NaOCl) preserves the aldehyde functionality. Yields vary with solvent polarity (e.g., DMF vs. THF) and temperature control. Lower yields (<50%) are observed with steric hindrance, while optimized conditions (e.g., inert atmosphere) improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and chlorine substitution patterns. FT-IR detects C=O stretching (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹). HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended). For crystallographic validation, single-crystal X-ray diffraction (as in pyridine-carbaldehyde derivatives ) resolves bond angles and confirms regiochemistry.

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Store the compound in a desiccator at 2–8°C to prevent aldehyde oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Waste must be neutralized with 10% sodium bicarbonate before disposal in halogenated solvent containers . Reactivity with amines or thiols necessitates inert atmosphere use during synthesis .

Advanced Research Questions

Q. How do electronic effects of substituents impact the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing chloro group activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents), while the hydroxyl group at position 3 stabilizes intermediates via intramolecular hydrogen bonding. Computational studies (DFT) show reduced LUMO energy at the aldehyde carbon, enhancing electrophilicity. Kinetic experiments under varying pH (4–9) reveal faster reaction rates in acidic conditions due to protonation of the pyridine nitrogen .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton) arise from solvent polarity or tautomerism. Use deuterated DMSO-d₆ to stabilize enol forms, and compare with computational predictions (e.g., Gaussian09 B3LYP/6-31G*). For mass spectrometry, high-resolution ESI-MS distinguishes isotopic clusters (e.g., Cl⁷⁵/Cl³⁷) to confirm molecular ion peaks .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the aldehyde group as a warhead. QSAR models correlate substituent electronegativity (Hammett σ values) with inhibitory potency. ADMET prediction (SwissADME) assesses bioavailability risks, such as aldehyde reactivity toward plasma proteins .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.